1-O-Acetyl-alpha-D-galactopyranose chemical structure and properties
1-O-Acetyl-alpha-D-galactopyranose chemical structure and properties
Content Type: Technical Reference & Experimental Guide Audience: Synthetic Chemists, Glycobiologists, and Drug Discovery Researchers[1][2]
Executive Summary & Chemical Identity[1][2][3]
1-O-Acetyl-alpha-D-galactopyranose formally refers to the galactose monosaccharide protected solely at the anomeric position.[1][2] However, in practical research and drug development, this specific mono-acetylated species is chemically transient due to rapid acyl migration (typically
Consequently, this guide addresses the 1-O-acetyl-alpha-D-galactosyl moiety within the context of its stable, commercially relevant form: 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose (commonly
Core Chemical Data
| Property | Specification |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
| Common Name | |
| CAS Number | 4163-59-1 (Alpha anomer) / 4163-60-4 (Beta anomer) |
| Molecular Formula | |
| Molecular Weight | 390.34 g/mol |
| Anomeric Configuration | Alpha ( |
Structural Elucidation & Physical Properties[1][2][5]
Stereochemistry and Conformation
In solution (
-
C1 Position: The acetyl group is axial .[2]
-
C4 Position: The acetyl group is axial (characteristic of galactose).[1]
-
C2, C3, C5: Substituents are equatorial.
Physical Properties Table
Note: Distinct physical properties separate the
| Property | Alpha-Anomer (Target) | Beta-Anomer (Impurity) |
| Melting Point | 95 – 98 °C | 142 – 144 °C |
| Specific Rotation | +106° ( | +25° ( |
| Solubility | Soluble in | Soluble in organic solvents |
Spectroscopic Signature ( H NMR)
Differentiation between anomers is achieved via the coupling constant (
-
-Anomer: H-1 appears as a doublet at
ppm with a small coupling constant ( Hz ).[1][2] This reflects the equatorial-axial relationship between H-1 and H-2 (dihedral angle ).[1][2] -
-Anomer: H-1 appears as a doublet at
ppm with a large coupling constant ( Hz), reflecting the axial-axial relationship.[1][2]
Synthesis: Thermodynamic Control Strategy
To selectively synthesize the 1-O-acetyl-alpha species over the beta anomer, the reaction must be driven by thermodynamic control, leveraging the anomeric effect.[1][2] Standard acetylation with sodium acetate often yields the kinetic
Experimental Protocol: High-Temperature Acidic Acetylation
Reagents: D-Galactose, Acetic Anhydride (
-
Activation: Suspend anhydrous
(0.5 eq) in (5.0 eq) and heat to 80°C. -
Addition: Add D-Galactose (1.0 eq) portion-wise. The reaction is exothermic; maintain temperature between 80–100°C.[2]
-
Equilibration: Once dissolved, reflux at 100°C for 2 hours. This high thermal energy overcomes the activation barrier, allowing the mixture to equilibrate to the thermodynamically favored
-anomer.[2] -
Work-up: Pour the hot solution into crushed ice/water with vigorous stirring (hydrolyzes excess anhydride).
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove acid) and brine.[1][2] -
Purification: Crystallize from Ethanol/Hexane. The
-anomer crystallizes preferentially.[2]
Synthesis Pathway Diagram[1]
Reactivity & Applications: The Glycosyl Donor
The 1-O-acetyl group acts as a leaving group in the presence of Lewis acids (e.g.,
Mechanism: 1,2-Trans Glycosylation
When the 1-O-acetyl group is activated, the neighboring C2-carbonyl oxygen attacks the anomeric center, forming a five-membered dioxolenium (acetoxonium) ion .[1][2] This intermediate blocks the
Outcome: Exclusive formation of
Glycosylation Workflow Diagram
Applications in Drug Development[1][10]
-
Metabolic Labeling: Peracetylated galactose derivatives (like tetraacetyl-N-azidoacetyl-galactosamine) are used as "Click Chemistry" precursors.[1][2] The acetyl groups increase lipophilicity, allowing passive diffusion across cell membranes.[2] Intracellular esterases then strip the acetyl groups to release the active sugar.[2]
-
Oligosaccharide Synthesis: Used as a robust donor for building
-galactose linkages found in lactose and -acetyllactosamine (LacNAc) motifs, which are critical for antibody-drug conjugate (ADC) linkers.[1][2] -
Stability: The pentaacetate is shelf-stable, unlike the free sugar or halide donors (which hydrolyze rapidly), making it an ideal starting material for GMP synthesis.[1][2]
References
-
BOC Sciences. 1-O-Acetyl-alpha-D-galactopyranose Product Entry. (Accessed 2026).[1][2][3][4]
-
Sigma-Aldrich. beta-D-Galactose pentaacetate Product Specification (Comparison data). (Accessed 2026).[1][2][3][4] Link[1][2]
-
Thermo Fisher Scientific. alpha-D-Galactose pentaacetate Melting Point Data. (Accessed 2026).[1][2][3][4] Link
-
PubChem. Compound Summary: 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose.[1][2] National Library of Medicine.[2] Link[1][2]
-
BenchChem. A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides. (Accessed 2026).[1][2][3][4] Link[1][2]
Sources
- 1. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]
- 2. alpha-D-Galactose pentaacetate 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. alpha-D-Galactose pentaacetate 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
